molecular formula C13H14ClN3OS B2362713 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 266679-03-2

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2362713
CAS No.: 266679-03-2
M. Wt: 295.79
InChI Key: QPOAUYITWSGNTD-UHFFFAOYSA-N
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Description

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of benzothiazole derivatives It is characterized by the presence of a chlorinated benzothiazole ring attached to a piperazine moiety, which is further linked to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can be compared with other benzothiazole derivatives:

    Similar Compounds:

    Uniqueness: The presence of the ethanone group and the specific substitution pattern on the benzothiazole ring make this compound unique. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOAUYITWSGNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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